molecular formula C24H21NO5 B4305845 4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one

4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one

Cat. No. B4305845
M. Wt: 403.4 g/mol
InChI Key: PJDQYVLNACAXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one, commonly known as Linezolid, is an antibacterial agent used to treat various infections caused by gram-positive bacteria. It was first approved by the FDA in 2000 and has since been widely used in clinical practice.

Mechanism of Action

Linezolid works by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the bacterial ribosome. This prevents the formation of the initiation complex required for protein synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects:
Linezolid has been shown to have minimal toxicity and a favorable pharmacokinetic profile. It is well-absorbed orally and has good tissue penetration, making it effective in treating infections in various parts of the body. However, it can cause adverse effects such as thrombocytopenia, myelosuppression, and serotonin syndrome.

Advantages and Limitations for Lab Experiments

Linezolid is a valuable tool in laboratory experiments due to its potent antibacterial activity against gram-positive bacteria. It is also relatively stable and can be easily synthesized. However, its high cost and potential for toxicity limit its use in certain experiments.

Future Directions

1. Development of Linezolid analogs with improved antibacterial activity and reduced toxicity.
2. Investigation of the mechanism of resistance to Linezolid in bacteria.
3. Evaluation of the potential use of Linezolid in combination with other antibiotics for the treatment of bacterial infections.
4. Exploration of the use of Linezolid in the treatment of other infections, such as tuberculosis and fungal infections.
In conclusion, Linezolid is a potent antibacterial agent with a unique mechanism of action. Its effectiveness against gram-positive bacteria has made it a valuable tool in clinical practice and laboratory experiments. Further research is needed to explore its potential use in the treatment of other infections and to develop new Linezolid analogs with improved properties.

Scientific Research Applications

Linezolid has been extensively studied for its antibacterial activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus pneumoniae. It has also been shown to be effective in treating infections such as pneumonia, skin and soft tissue infections, and bone and joint infections.

properties

IUPAC Name

4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-20-14-12-17(13-15-20)21(26)16-25-23(27)30-22(18-8-4-2-5-9-18)24(25,28)19-10-6-3-7-11-19/h2-15,22,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDQYVLNACAXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C(=O)OC(C2(C3=CC=CC=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one
Reactant of Route 2
4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one
Reactant of Route 5
4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one
Reactant of Route 6
4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one

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